![molecular formula C15H20N2O2S B2510773 N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311888-62-6](/img/structure/B2510773.png)
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as CMSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CMSP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide increases levels of endocannabinoids, which bind to cannabinoid receptors in the body to produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide are primarily due to the increased levels of endocannabinoids in the body. These effects include pain relief, anti-inflammatory effects, and neuroprotection. N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide for lab experiments is its potency as a FAAH inhibitor. This allows for the precise manipulation of endocannabinoid levels in the body, which can be used to study their physiological effects. However, one limitation of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for research on N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have fewer side effects than N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. Another area of interest is the investigation of the anti-cancer effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential use in cancer therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves the reaction of 4-methoxyphenyl thiol with 1-cyanobutyl bromide, followed by the addition of 2-bromoacetyl bromide. The resulting product is then treated with ammonia to yield N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide. This synthesis method has been successfully replicated in several studies, with high yields and purity.
Scientific Research Applications
N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications. The inhibition of FAAH by N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been shown to increase levels of endocannabinoids in the body, which are known to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This makes N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide a promising candidate for the treatment of a range of conditions, including chronic pain, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(1-cyanobutyl)-2-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)20-14-8-6-13(19-3)7-9-14/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIHLSIPYSFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


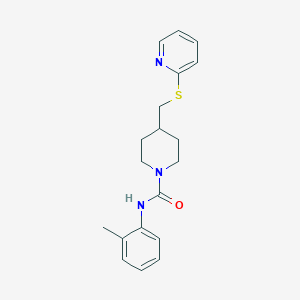
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)
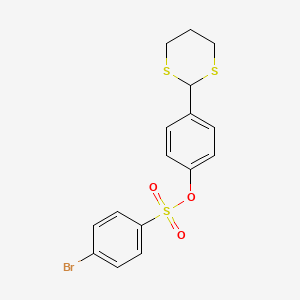
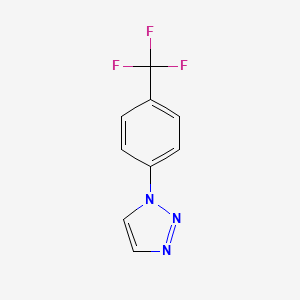
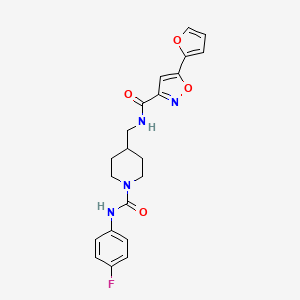
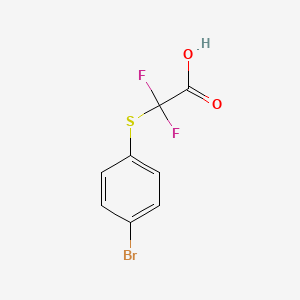
![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)